2-(2,5-Dioxopyrrolidin-3-yl)glycine
Description
Properties
Molecular Formula |
C6H8N2O4 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-amino-2-(2,5-dioxopyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(11)12)2-1-3(9)8-5(2)10/h2,4H,1,7H2,(H,11,12)(H,8,9,10) |
InChI Key |
KJACXKDPAJZNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C(C(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : Research indicates that 2-(2,5-Dioxopyrrolidin-3-yl)glycine exhibits anticonvulsant properties, making it a candidate for developing new treatments for epilepsy. Its ability to modulate ion channel activity suggests potential applications in treating neurological disorders.
- Drug Development : The compound serves as a building block for synthesizing more complex molecules with therapeutic effects. Its structural features facilitate the design of novel pharmacological agents.
2. Biochemical Studies
- Enzyme Mechanisms : The compound is utilized in studies investigating enzyme mechanisms and metabolic pathways, contributing to our understanding of biochemical processes.
- Receptor Interaction : Ongoing research focuses on how this compound interacts with various receptors and enzymes, which is crucial for elucidating its pharmacological profile.
3. Industrial Applications
- Polymer Production : In industrial chemistry, 2-(2,5-Dioxopyrrolidin-3-yl)glycine acts as an intermediate in the production of polymers and other industrial chemicals, enhancing material properties through its unique chemical structure.
Case Studies
Research into the applications of 2-(2,5-Dioxopyrrolidin-3-yl)glycine has yielded several notable case studies:
- Anticonvulsant Activity : A study demonstrated the efficacy of derivatives in reducing seizure activity in animal models without affecting central thyroid axis functions, indicating potential for safe therapeutic use .
- Ion Channel Modulation : Investigations into how the compound affects ion channels have revealed insights into its mechanism of action, paving the way for new drug designs targeting neurological conditions.
Comparison with Similar Compounds
N-(2,5-Dioxopyrrolidin-3-yl)-n-alkylhydroxamates (HDAC8 Inhibitors)
Structural Features :
- Core: 2,5-Dioxopyrrolidin-3-yl group linked to an alkylhydroxamate chain.
- Functional Groups: Hydroxamate moiety (critical for zinc chelation).
Comparison with Target Compound :
- However, its pyrrolidinone ring may still facilitate interactions with polar enzyme pockets.
Ethyl 3-Oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives
Structural Features :
- Core: 2,5-Dioxopyrrolidin-3-yl group attached to a β-keto ester backbone.
- Functional Groups: Ester and ketone groups (enhance lipophilicity and reactivity).
Comparison with Target Compound :
- The β-keto ester group in these derivatives improves membrane permeability compared to the hydrophilic glycine residue in 2-(2,5-dioxopyrrolidin-3-yl)glycine. This difference may explain divergent biological roles (e.g., cytotoxicity vs.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid
Structural Features :
- Core: 2,5-Dioxopyrrolidin-1-yl group linked to a propanoic acid chain.
- Functional Groups: Carboxylic acid (enhances solubility and ionization).
Comparison with Target Compound :
- The positional isomerism (1-yl vs. 3-yl substitution) and propanoic acid vs. glycine backbone alter solubility and toxicity profiles.
Data Table: Key Comparative Metrics
Mechanistic and Structural Insights
- Zinc Chelation : Hydroxamate-containing analogs (e.g., HDAC inhibitors) rely on metal coordination for activity, a feature absent in 2-(2,5-dioxopyrrolidin-3-yl)glycine .
- Lipophilicity vs. Solubility : Ester/ketone groups (e.g., in ethyl derivatives) enhance cell permeability, whereas glycine and carboxylic acid moieties improve aqueous solubility but limit membrane penetration .
- Positional Isomerism: Substitution at the 1-yl vs. 3-yl position (as in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid) alters steric and electronic properties, impacting target engagement .
Preparation Methods
Reaction Mechanism and Key Intermediates
The most widely reported method involves activating the carboxylic acid group of a pyrrolidine-2,5-dione derivative as an N-hydroxysuccinimide (NHS) ester, followed by coupling with a glycine derivative. This approach leverages the high reactivity of NHS esters toward amine nucleophiles under mild conditions.
For example, the synthesis begins with 3-carboxypyrrolidine-2,5-dione, which is converted to its NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dioxane or tetrahydrofuran at 0–5°C. The glycine moiety, typically protected as a tert-butyl or carbobenzoxy (Cbz) ester, is then introduced via nucleophilic acyl substitution. Reaction conditions (20–25°C, 4–24 hours) yield the protected intermediate, which is subsequently deprotected using trifluoroacetic acid (TFA) for tert-butyl groups or catalytic hydrogenation for Cbz groups.
Critical Parameters:
-
Solvent Choice: Non-apolar solvents (dioxane, THF) improve NHS ester stability.
-
Stoichiometry: A 10% excess of DCC ensures complete activation of the carboxylic acid.
-
Purification: Byproducts like N,N'-dicyclohexylurea are removed via filtration, while unreacted NHS is extracted with aqueous sodium bicarbonate.
Case Study: Boc-Glycine Coupling
A representative protocol from patent literature illustrates the use of Boc-glycine-N-hydroxysuccinimide ester (Boc-Gly-OSu):
-
Activation: Boc-glycine (1 eq) and NHS (1 eq) are dissolved in THF, followed by DCC (1.1 eq) at 0°C for 2 hours.
-
Coupling: The NHS-activated Boc-glycine is reacted with 3-aminopyrrolidine-2,5-dione (1 eq) in dimethylformamide (DMF) at room temperature for 12 hours.
-
Deprotection: Boc removal is achieved with TFA in dichloromethane (DCM), yielding the free amine, which is neutralized with ammonium hydroxide.
Yield Optimization:
-
Temperature Control: Maintaining 0°C during activation minimizes racemization.
-
Solvent Switch: Transitioning from THF to DMF after activation enhances glycine solubility.
Cyclocondensation of Succinic Anhydride Derivatives
Glycine-Schiff Base Formation
An alternative route involves the cyclocondensation of succinic anhydride with a glycine-derived Schiff base. This method avoids NHS ester intermediates and instead utilizes in situ imine formation to direct regioselective ring closure:
-
Schiff Base Synthesis: Glycine is condensed with benzaldehyde in ethanol under reflux to form the corresponding imine.
-
Cyclocondensation: The imine is reacted with succinic anhydride in acetic acid at 70°C, inducing cyclization to form the pyrrolidine-2,5-dione core.
-
Hydrolysis: The benzaldehyde imine is hydrolyzed using 2N HCl, yielding the free amino group.
Advantages:
-
Atom Economy: Eliminates the need for coupling agents like DCC.
-
Scalability: Succinic anhydride is cost-effective and readily available.
Limitations:
-
Racemization Risk: Prolonged heating during cyclocondensation may compromise stereochemical integrity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
While bench-scale methods rely on batch reactors, industrial production often employs continuous flow systems to enhance reproducibility and throughput. Key adaptations include:
-
Reactor Design: Tubular reactors with precise temperature control (±1°C) minimize side reactions during NHS ester formation.
-
In-Line Purification: Integrated liquid-liquid extraction modules remove N-hydroxysuccinimide byproducts without manual intervention.
Economic Factors:
-
Catalyst Recycling: DCC recovery via crystallization from filtrates reduces raw material costs.
-
Waste Management: Neutralization of TFA with ammonium hydroxide generates trifluoroacetate salts, which are removed via ion-exchange resins.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of major methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| NHS Ester Coupling | 78–85 | ≥98 | High | 12.50 |
| Cyclocondensation | 65–72 | 95 | Moderate | 8.20 |
Key Insights:
Q & A
Q. What are the established synthetic routes for 2-(2,5-Dioxopyrrolidin-3-yl)glycine, and how do reaction conditions influence yield?
The synthesis typically involves coupling glycine derivatives with 2,5-dioxopyrrolidine precursors. A common method is the condensation of activated glycine esters (e.g., Boc-protected glycine) with 3-aminopyrrolidine-2,5-dione under peptide coupling reagents like EDC/HOBt. Reaction optimization is critical:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase epimerization risks .
- Temperature : Room temperature minimizes side reactions, while elevated temperatures (40–60°C) accelerate coupling but require inert atmospheres to prevent oxidation .
- Yield data : Typical yields range from 45%–65%, with purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- HPLC-MS : Reverse-phase chromatography (e.g., 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects impurities and confirms molecular weight (expected [M+H]+: ~215.18 g/mol) .
- NMR : H and C NMR verify the pyrrolidin-dione ring (δ ~2.5–3.5 ppm for methylene protons) and glycine moiety (δ ~3.8–4.2 ppm for α-CH) .
- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or cytotoxic results may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC tests) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Solubility effects : DMSO concentrations >1% can inhibit cell growth; pre-test solubility in PBS or culture media .
- Metabolic interference : LC-MS/MS can quantify intracellular compound levels to confirm bioavailability .
Q. What computational strategies predict the compound’s mechanism of action in protein degradation or enzyme inhibition?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cereblon for PROTAC applications). Key residues (e.g., Trp380 in cereblon) should show hydrogen bonding with the dioxopyrrolidin moiety .
- MD simulations : GROMACS can assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
Q. How does structural modification of the pyrrolidin-dione ring affect biological activity?
A SAR study comparing derivatives:
Methodological Guidance
Q. What in vitro assays are suitable for evaluating neuroprotective or cytotoxic effects?
Q. How can metabolic stability be assessed in hepatic models?
- Microsomal incubation : Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH. Quench with acetonitrile at 0, 15, 30, 60 min. Calculate t via LC-MS/MS .
Data Interpretation and Validation
Q. What statistical approaches address variability in high-throughput screening data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
